6-Iodo-3,3-dimethylindoline hydrochloride
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Overview
Description
6-Iodo-3,3-dimethylindoline hydrochloride is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,3-dimethylindoline hydrochloride typically involves the iodination of 3,3-dimethylindoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indoline ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-3,3-dimethylindoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indoline ring structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
6-Iodo-3,3-dimethylindoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-3,3-dimethylindoline hydrochloride involves its interaction with specific molecular targets. The iodine atom and the indoline ring structure play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 5-Iodo-3,3-dimethylindoline hydrochloride
- 6-Iodo-2,3-dimethoxypyridine
- 3,3-Dimethylindoline
Comparison: 6-Iodo-3,3-dimethylindoline hydrochloride is unique due to the position of the iodine atom and the specific substitution pattern on the indoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13ClIN |
---|---|
Molecular Weight |
309.57 g/mol |
IUPAC Name |
6-iodo-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
InChI Key |
RBRWEEJEKSPXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)I)C.Cl |
Origin of Product |
United States |
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